2-(2-Nitro-phenyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitro-phenyl)-piperazine is an organic compound that belongs to the class of nitro compounds It consists of a piperazine ring substituted with a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-phenyl)-piperazine typically involves the reaction of 2-nitroaniline with piperazine. One common method is to dissolve 2-nitroaniline in a suitable solvent, such as ethanol, and then add piperazine. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to higher production rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitro-phenyl)-piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(2-Amino-phenyl)-piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group, although these are less common.
Scientific Research Applications
2-(2-Nitro-phenyl)-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-Nitro-phenyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The piperazine ring can also interact with receptor sites, modulating their activity and leading to pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitro-phenyl)-piperazine: Similar structure but with the nitro group in the meta position.
2-(4-Nitro-phenyl)-piperazine: Similar structure but with the nitro group in the para position.
2-(2-Nitro-phenyl)-morpholine: Similar structure but with a morpholine ring instead of a piperazine ring
Uniqueness
2-(2-Nitro-phenyl)-piperazine is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of the piperazine ring also imparts distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-8(10)9-7-11-5-6-12-9/h1-4,9,11-12H,5-7H2 |
InChI Key |
AISXMVVXDTZTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.